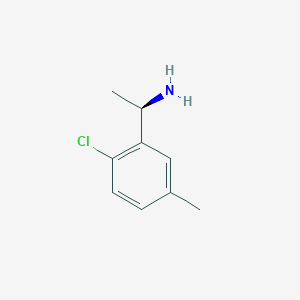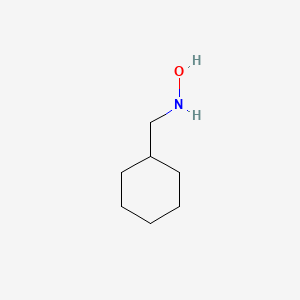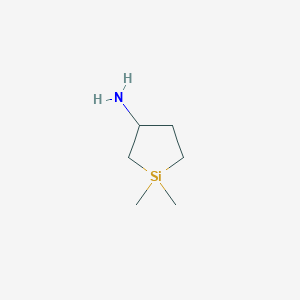
1,1-Dimethylsilolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylsilolan-3-amine, also known as N,N-dimethyl-3-(dimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C6H19NSi. It was first synthesized in 1998 by G. H. Aitken and M. J. Slater through the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-3-amine can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylsilolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
1,1-Dimethylsilolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylsilolan-3-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the silicon component.
Trimethylsilylamine: Another organosilicon compound with different structural and reactivity properties.
Uniqueness
1,1-Dimethylsilolan-3-amine is unique due to its combination of silicon and amine functionalities, which impart distinct chemical and physical properties. This makes it valuable in applications where both silicon and nitrogen reactivity are desired.
Propiedades
Fórmula molecular |
C6H15NSi |
|---|---|
Peso molecular |
129.28 g/mol |
Nombre IUPAC |
1,1-dimethylsilolan-3-amine |
InChI |
InChI=1S/C6H15NSi/c1-8(2)4-3-6(7)5-8/h6H,3-5,7H2,1-2H3 |
Clave InChI |
SXSVBXWWZVWLKA-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCC(C1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


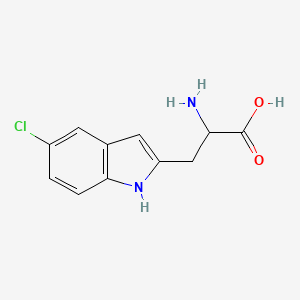
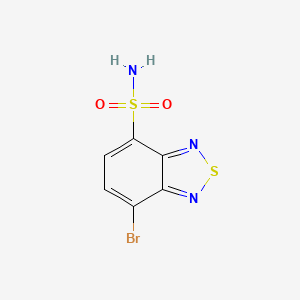
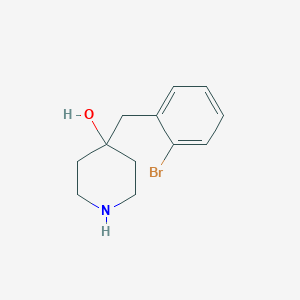
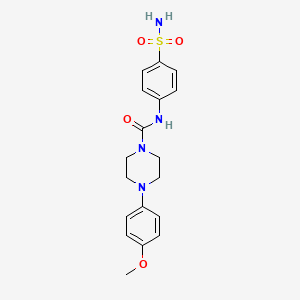

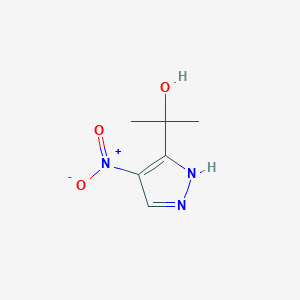
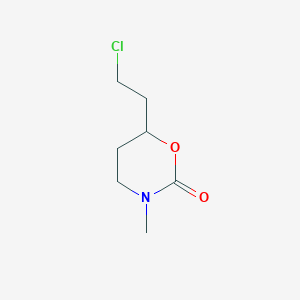

![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

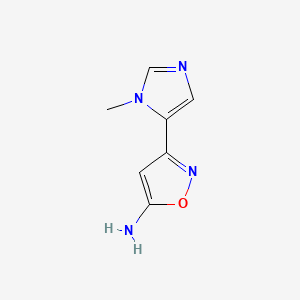
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
